molecular formula C8H5BrClF3 B1350284 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene CAS No. 886496-91-9

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene

Cat. No. B1350284
M. Wt: 273.48 g/mol
InChI Key: DWXPOGQMJSSFCZ-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF31. It is a derivative of benzene, which is a common aromatic hydrocarbon1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media2. Another method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent3.



Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” can be deduced from its molecular formula, C8H6BrF31. It consists of a benzene ring substituted with a bromomethyl group, a chloro group, and a trifluoromethyl group1.



Chemical Reactions Analysis

The chemical reactions of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” are not explicitly mentioned in the search results. However, bromomethyl groups are known to be reactive and can participate in various reactions such as nucleophilic substitution3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” are not explicitly mentioned in the search results. However, similar compounds like “1-(Bromomethyl)-3-(trifluoromethoxy)benzene” have a density of 1.565 g/mL at 25 °C (lit.) and a boiling point of 69 °C/4 mmHg (lit.)4.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Antagonist Benzamide Derivatives
    • 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene and similar compounds have been used in the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives, showcasing their relevance in medicinal chemistry and drug design (Bi, 2015).

Structural Analysis and Characterization

  • Molecular Scaffold Applications

    • This compound and its derivatives have been employed as versatile scaffolds in the synthesis of molecular receptors, highlighting their structural significance in the formation of complex molecular architectures (Wallace et al., 2005).
  • X-Ray Structure Determination

    • X-ray structure determination studies of benzene derivatives, including those with bromomethyl and chloro substituents, have provided insights into the interactions like C–H···Br, C–Br···Br, and C–Br···π, crucial for understanding the chemical and physical properties of these compounds (Jones et al., 2012).

Catalysis and Synthesis

  • Catalysis and Synthesis of Derivatives

    • The compound is instrumental in the synthesis of various derivatives, where it serves as an efficient catalyst or a key intermediate, contributing to the advancement of synthetic chemistry and material science (Karimi-Jaberi et al., 2012).
  • Trifluoromethylation of Arenes

    • It's used in the trifluoromethylation of aromatic compounds, a process critical in the development of pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group (Mejía & Togni, 2012).

Safety And Hazards

The safety data sheet for a similar compound, “2,4-Bis(trifluoromethyl)benzyl bromide”, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation5. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection5.


Future Directions

The future directions for the use and study of “1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene” are not specified in the search results. However, given its potential reactivity, it could be of interest in the synthesis of new chemical compounds or materials.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or refer to the relevant safety data sheets when handling chemicals.


properties

IUPAC Name

1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXPOGQMJSSFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395409
Record name 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene

CAS RN

886496-91-9
Record name 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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